

TUG-891 Potency: A Comparative Analysis in Human versus Mouse Cells

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Compound of Interest

Compound Name: TUG 891

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This guide provides a comprehensive comparison of the potency and signaling of TUG-891, a selective agonist of the Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120, in human and murine cellular systems. The data presented herein is intended to support researchers in designing and interpreting experiments aimed at understanding the therapeutic potential of targeting FFAR4.

Quantitative Comparison of TUG-891 Potency

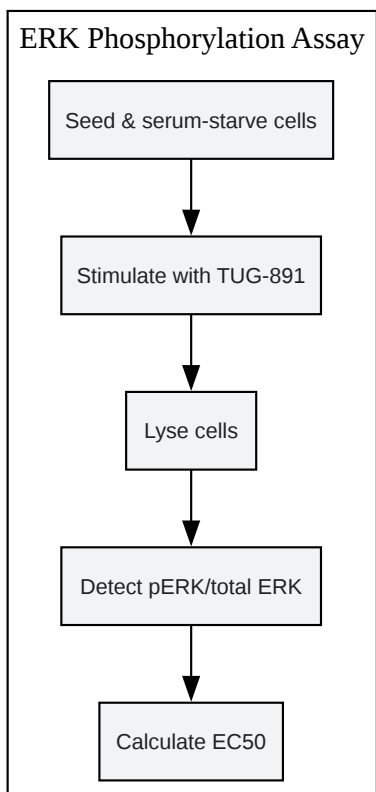
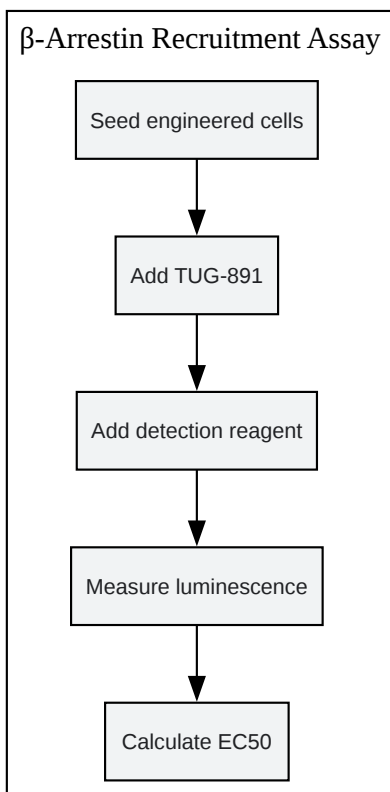
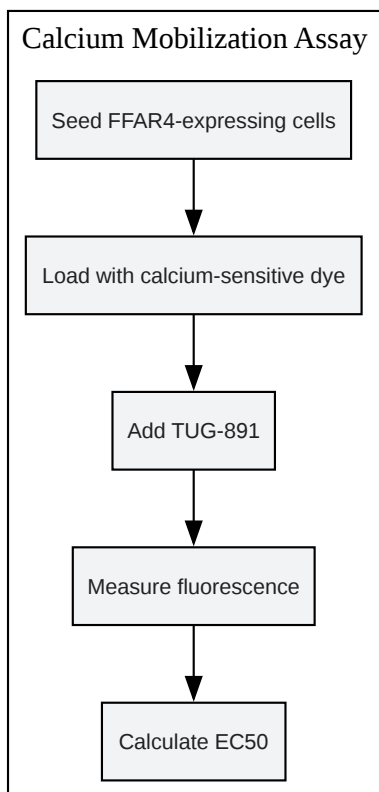
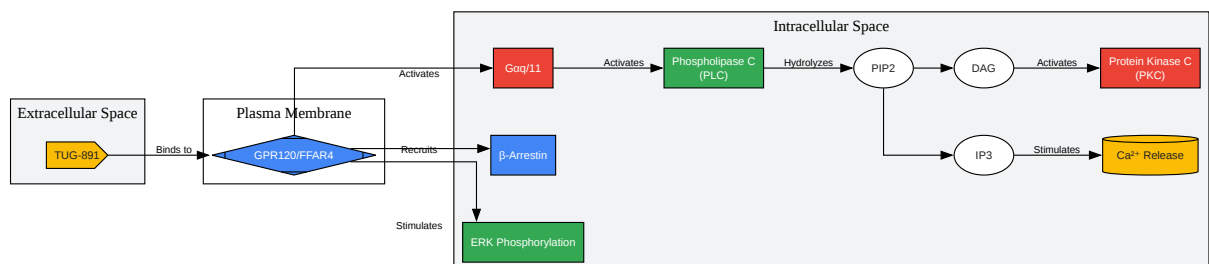
TUG-891 exhibits differential potency between human and mouse FFAR4. The following table summarizes the half-maximal effective concentration (EC₅₀) values of TUG-891 in various functional assays. Notably, TUG-891 demonstrates higher potency in mouse cells compared to human cells.

Species	Assay	Cell Line	EC50 (μM)	Reference
Human	Calcium Mobilization	Flp-In T-REx 293 cells expressing hFFA4	0.0436	[1]
Mouse	Calcium Mobilization	Not Specified	0.0169	[1]
Human	β -Arrestin-2 Recruitment	Flp-In T-REx 293 cells expressing hFFA4	\sim 0.1	[2]
Human	ERK Phosphorylation	Flp-In T-REx 293 cells expressing hFFA4	\sim 0.01	[2]

Note: While TUG-891 is a potent agonist for mouse FFAR4, it displays limited selectivity over the mouse Free Fatty Acid Receptor 1 (FFA1), which should be a consideration in the interpretation of in vivo studies in mice.[2][3]

GPR120/FFAR4 Signaling Pathway

TUG-891 activates FFAR4, a G protein-coupled receptor (GPCR), initiating a cascade of intracellular signaling events. The primary pathway involves the coupling to G α q/11 proteins.[2][4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] Furthermore, activation of FFAR4 by TUG-891 can also stimulate β -arrestin recruitment and extracellular signal-regulated kinase (ERK) phosphorylation.[2][3][5]



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References

- [1. caymanchem.com \[caymanchem.com\]](https://www.caymanchem.com)
- [2. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 \(FFA4/GPR120\), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 \(FFA4/GPR120\), demonstrates both potential opportunity and possible challenges to therapeutic agonism - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. The GPR120 Agonist TUG-891 Inhibits the Motility and Phagocytosis of Mouse Alveolar Macrophages - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
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